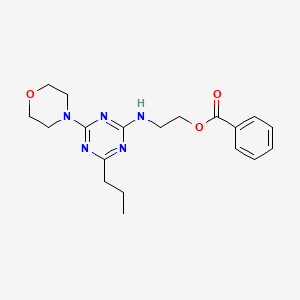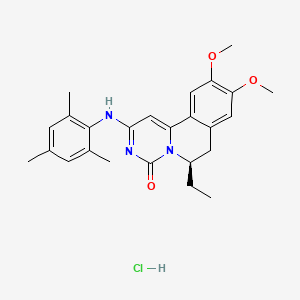
4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-méthylbenzènesulfonate;1,2,3,3-tétraméthyl-5-nitroindol-1-ium est un composé organique complexe ayant des applications significatives dans divers domaines de la chimie et de l'industrie. Ce composé est reconnu pour ses propriétés structurales et sa réactivité uniques, ce qui en fait un sujet d'étude précieux dans la recherche scientifique.
Méthodes De Préparation
La synthèse du 4-méthylbenzènesulfonate;1,2,3,3-tétraméthyl-5-nitroindol-1-ium implique généralement plusieurs étapes. Une méthode courante commence par le 4-méthylbenzènethiol comme réactif initial. Ce composé subit une sulfonation pour former l'acide 4-méthylbenzènesulfonique. Des réactions d'estérification et de condensation ultérieures produisent le produit final . Les méthodes de production industrielle impliquent souvent l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, notamment le contrôle de la température, de la pression et l'utilisation de catalyseurs.
Analyse Des Réactions Chimiques
Le 4-méthylbenzènesulfonate;1,2,3,3-tétraméthyl-5-nitroindol-1-ium subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réducteurs courants comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent réduire le groupe nitro en amine.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe sulfonate, souvent en utilisant des réactifs comme le méthylate de sodium ou le cyanure de potassium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés
Applications de la recherche scientifique
Le 4-méthylbenzènesulfonate;1,2,3,3-tétraméthyl-5-nitroindol-1-ium a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels
Mécanisme d'action
Le mécanisme d'action du 4-méthylbenzènesulfonate;1,2,3,3-tétraméthyl-5-nitroindol-1-ium implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un électrophile, réagissant avec des nucléophiles dans les systèmes biologiques. Cette interaction peut conduire à l'inhibition d'enzymes ou à la perturbation des processus cellulaires, contribuant à son activité biologique .
Applications De Recherche Scientifique
4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Le 4-méthylbenzènesulfonate;1,2,3,3-tétraméthyl-5-nitroindol-1-ium peut être comparé à d'autres composés similaires, tels que :
1,2,3,3-tétraméthylbenzo[e]indolium tosylate : Ce composé partage une structure de base similaire mais diffère par ses groupes fonctionnels, ce qui conduit à des réactivités et des applications différentes.
Phénylméthanaminium 4-méthylbenzènesulfonate : Un autre composé apparenté ayant des propriétés et des utilisations distinctes en synthèse organique
Propriétés
Numéro CAS |
34503-94-1 |
|---|---|
Formule moléculaire |
C19H22N2O5S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium |
InChI |
InChI=1S/C12H15N2O2.C7H8O3S/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
IQRAMDGRLXOQLZ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



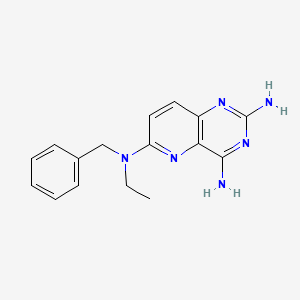
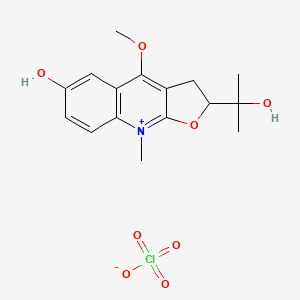

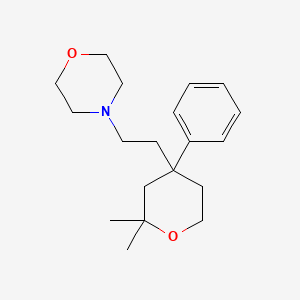
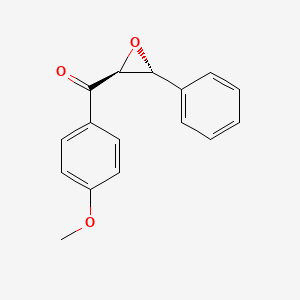
![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
